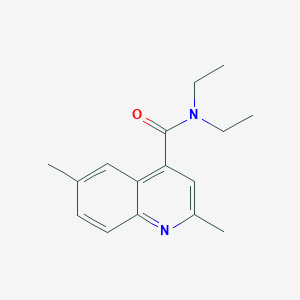
N,N-diethyl-2,6-dimethylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,6-dimethylquinoline-4-carboxamide, commonly known as DECQ, is a chemical compound that has been used in scientific research for many years. DECQ is a quinoline derivative that has been synthesized and studied for its potential biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of DECQ is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes. DECQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be beneficial in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Biochemical and Physiological Effects
DECQ has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. DECQ has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. DECQ has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
DECQ has several advantages for use in lab experiments. DECQ is relatively easy to synthesize and is stable under normal laboratory conditions. DECQ has been shown to have low toxicity in vitro and in vivo, which makes it a good candidate for further research. However, DECQ has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for research on DECQ. One area of research is the development of DECQ analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of DECQ in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of DECQ and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of DECQ involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with diethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces DECQ as a white crystalline solid with a melting point of 166-168°C.
Applications De Recherche Scientifique
DECQ has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DECQ has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of these diseases.
Propriétés
IUPAC Name |
N,N-diethyl-2,6-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18(6-2)16(19)14-10-12(4)17-15-8-7-11(3)9-13(14)15/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFSQSPTBIDCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C=C(C=CC2=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,6-dimethylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)
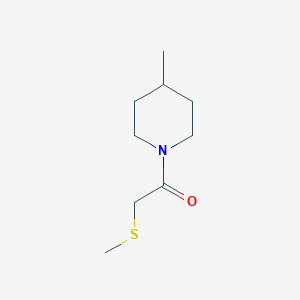
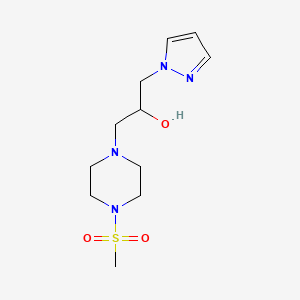


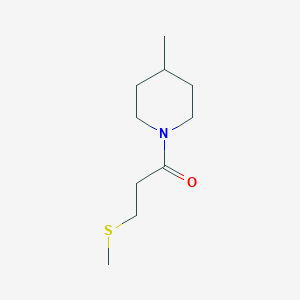

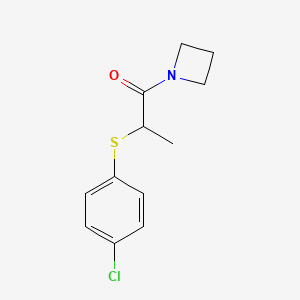
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
